1-Propanol, 2,2-dimethoxy-

Description

Contextualization within the Chemistry of Alcohols and Acetals

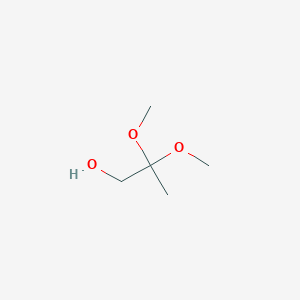

1-Propanol, 2,2-dimethoxy- is structurally composed of a propanol (B110389) backbone with two methoxy (B1213986) groups at the second carbon and a hydroxyl group at the first. This configuration makes it a member of two significant classes of organic compounds: alcohols and acetals.

Alcohols : The presence of the primary hydroxyl (-OH) group characterizes it as an alcohol. Primary alcohols are known for their reactivity in a wide range of organic transformations, including oxidation to aldehydes and carboxylic acids, and esterification reactions. wikipedia.org The reactivity of this hydroxyl group is a key feature of the molecule's chemical profile.

Acetals : The 2,2-dimethoxypropane (B42991) moiety is an acetal (B89532), specifically a ketal, as it is derived from a ketone (acetone) and two molecules of methanol (B129727). chemistrysteps.com Acetals are geminal-diether derivatives of aldehydes or ketones. libretexts.orglibretexts.org They are notably stable under neutral or basic conditions but are sensitive to acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and the alcohol. masterorganicchemistry.comwikipedia.org This property makes acetals valuable as protecting groups for carbonyls in multi-step organic synthesis. masterorganicchemistry.com The formation of an acetal from a hemiacetal involves the protonation of the hydroxyl group, its removal as water, and subsequent attack by a second alcohol molecule. chemistrysteps.comwikipedia.org The stability of the acetal group in 1-Propanol, 2,2-dimethoxy- under non-acidic conditions is a crucial aspect of its potential applications.

The dual functionality of 1-Propanol, 2,2-dimethoxy-—a reactive alcohol and a stable, yet cleavable, acetal—positions it as a potentially versatile building block in synthetic chemistry.

Historical Perspective of Related Chemical Class Research

The study of acetals is deeply rooted in the history of organic chemistry. While simple acetals have been known for a long time, the investigation into polymers containing acetal linkages, known as polyacetals, marked a significant milestone. The German chemist Hermann Staudinger, a Nobel laureate who laid the groundwork for the understanding of macromolecules, first studied the polymerization of formaldehyde (B43269) in the 1920s, leading to the discovery of polyoxymethylene (POM). wikipedia.orgpolymershapes.com However, these early polymers lacked the thermal stability required for commercial applications. wikipedia.orgpolymershapes.com

It was not until the 1950s that researchers at DuPont successfully synthesized a high-molecular-weight, thermally stable version of POM, which was later commercialized under the trade name Delrin. wikipedia.org This breakthrough was achieved by end-capping the unstable hemiacetal ends of the polymer chains. wikipedia.org Around the same time, Celanese also developed its own acetal resin. wikipedia.org

This historical development in polyacetal chemistry highlights the importance of understanding and controlling the reactivity of acetal and hemiacetal groups. rsc.org The use of acetals as protecting groups in organic synthesis also has a long history, becoming a fundamental strategy in the assembly of complex molecules. masterorganicchemistry.com The chemistry of bifunctional compounds like 1-Propanol, 2,2-dimethoxy- builds upon this rich history, exploring how the interplay of different functional groups can be exploited for new synthetic methodologies and materials. rsc.orgrsc.org

Theoretical Significance and Potential Research Avenues for 1-Propanol, 2,2-dimethoxy-

While specific research on 1-Propanol, 2,2-dimethoxy- is not extensively documented, its structure suggests considerable theoretical significance and opens several potential avenues for academic investigation. The compound's bifunctionality is key to its potential utility.

Synthetic Chemistry Building Block: The primary alcohol function can undergo selective reactions, such as esterification or conversion to a leaving group, while the acetal remains intact under neutral or basic conditions. Conversely, the acetal can be hydrolyzed under acidic conditions to reveal a ketone (specifically, hydroxyacetone), which can then participate in further reactions. This orthogonal reactivity makes it a valuable synthon for creating complex molecular architectures. For instance, it could be used in the synthesis of functionalized polymers where the acetal units in the backbone allow for controlled degradation. nih.govacs.org

Monomer for Polymer Synthesis: 1-Propanol, 2,2-dimethoxy- could serve as a monomer in polymerization reactions. The hydroxyl group could be used for polycondensation or as an initiator for ring-opening polymerizations. The resulting polymers would feature pendant acetal groups, which could be later hydrolyzed to yield polymers with ketone functionalities. These ketone groups could then be used for cross-linking or further functionalization. Research into functionalized polylactides containing acetal units has demonstrated the utility of such monomers for creating degradable materials with modifiable properties. nih.govacs.org

Probing Reaction Mechanisms: The molecule's structure is also suitable for studying reaction mechanisms and stereoelectronic effects. For example, intramolecular interactions between the hydroxyl group and the acetal function could influence the reactivity of both groups. Studies on the conformation and reactivity of acetals have shown that stereoelectronic effects play a crucial role, and 1-Propanol, 2,2-dimethoxy- could serve as a model compound for investigating such phenomena. researchgate.net

Potential Precursor to Functionalized Materials: The ability to deprotect the acetal to a ketone opens up possibilities for creating functional materials. For example, polymers derived from this monomer could be used to create surfaces or matrices where the ketone groups are available for binding other molecules, such as in sensor applications or chromatography.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(4-6,7-2)8-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUWNQSMXVTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467577 | |

| Record name | 1-Propanol, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99547-44-1 | |

| Record name | 1-Propanol, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propanol, 2,2 Dimethoxy

Strategies Involving Acetal (B89532) Formation Reactions

The most direct and common method for synthesizing 1-Propanol, 2,2-dimethoxy- involves the formation of a dimethyl acetal from a carbonyl precursor. This typically entails the reaction of hydroxyacetone (B41140) with methanol (B129727).

The acid-catalyzed acetalization of hydroxyacetone with methanol is a well-established method. In this reversible reaction, two equivalents of methanol react with the ketone functionality of hydroxyacetone in the presence of an acid catalyst to form the corresponding dimethyl acetal. To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus or by employing a dehydrating agent.

Commonly used acid catalysts include:

Brønsted acids: such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA). These catalysts protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

Trimethyl orthoformate: This reagent can serve both as a source of methoxy (B1213986) groups and as a dehydrating agent, as it reacts with the water produced to form methanol and methyl formate, thus driving the reaction to completion. A procedure for a related compound, 2,2-dimethoxy-propane-1,3-diol, involves the use of trimethylorthoformate and p-toluenesulfonic acid in methanol.

The reaction is typically carried out by stirring a mixture of the aldehyde or ketone with the acid catalyst in methanol.

Table 1: Acid Catalysts for Acetal Formation This table is generated based on analogous reactions for acetal synthesis, as direct data for 1-Propanol, 2,2-dimethoxy- is limited.

| Catalyst | Precursor | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Dihydroxyacetone dimer | Trimethylorthoformate, Methanol | Stirred for 12h | 47% | |

| Hydrochloric acid | Cyclohexanone | Methanol | - | - | |

| Sulfuric Acid | Acetone (B3395972) | Methanol | Temperature kept at 15°C | 90% | |

| p-Toluenesulfonic acid | Furfural, Polyvinyl alcohol | Water or DMSO | Room temperature, 12h | ~50-55% |

While acid catalysis is prevalent, alternative systems offer advantages such as milder reaction conditions and compatibility with acid-sensitive functional groups.

Lewis Acids: Various Lewis acids can catalyze acetalization. For instance, gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for the acetalization of glycerol, achieving high yields under mild conditions. Ruthenium-based catalysts, such as those supported on carbon (Ru/C), have also been employed for the condensation of carbonyl compounds with diols. In the context of related syntheses, iron(III) chloride (FeCl₃) and other metal triflates have been utilized. The allylation of β-keto acetals has been shown to proceed in the presence of stoichiometric amounts of aluminum trichloride (B1173362) (AlCl₃) or titanium tetrachloride (TiCl₄).

Heterogeneous Catalysts: Solid acid catalysts, such as sulfated zirconia and silica-doped sulfated zirconia, have been used for the dehydration of methanol, a related reaction. The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration. For example, sulfamic acid has been used as a recyclable catalyst for acetalization reactions.

Table 2: Alternative Catalysts for Acetal Formation This table is generated based on analogous reactions for acetal synthesis, as direct data for 1-Propanol, 2,2-dimethoxy- is limited.

| Catalyst | Precursor | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| AuCl₃ | Glycerol | Benzaldehyde (B42025) | 25°C, 2h | 99.8% | |

| Ru/C | Cyclohexanone | Ethane-1,2-diol | - | 99.2% | |

| Sulfamic Acid | Benzaldehyde | Neopentyl glycol | - | High |

Green Chemistry Principles in the Synthesis of 1-Propanol, 2,2-dimethoxy-

The twelve principles of green chemistry provide a framework for evaluating and improving the environmental sustainability of chemical processes. um-palembang.ac.id Applying these principles to the hypothetical synthesis of 1-Propanol, 2,2-dimethoxy- reveals several areas for potential improvement.

A key metric in green chemistry is Atom Economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. ucla.edu Protection and deprotection steps, like those in the proposed synthesis, inherently have poor atom economy because the atoms of the protecting group are ultimately discarded as waste. ucla.edu

The hypothetical route can be analyzed for its adherence to green chemistry principles, with potential modifications suggested to enhance its sustainability.

Table 2: Green Chemistry Analysis of the Hypothetical Synthesis

| Green Principle | Analysis of Hypothetical Route | Potential Green Improvement |

|---|---|---|

| Atom Economy | The use of a benzyl (B1604629) protecting group results in low overall atom economy. The mass of the benzyl group is not incorporated into the final product. | Develop a more direct, protection-free synthesis, which would significantly improve atom economy. |

| Catalysis | The route uses a stoichiometric base (NaH) and a homogeneous acid catalyst (p-TSA), which can be difficult to recover and recycle. um-palembang.ac.id | Replace homogeneous catalysts with heterogeneous alternatives. For the acetalization step, solid acid catalysts like Amberlyst-15®, zeolites, or silicotungstic acid modified bentonite (B74815) could be used. mdpi.comscirp.org These are easily filtered and can often be reused, reducing waste. |

| Safer Solvents & Auxiliaries | Traditional solvents for such reactions (e.g., tetrahydrofuran, dichloromethane) pose environmental and health hazards. | Utilize greener solvents. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered more environmentally benign alternatives for acetalization reactions. mdpi.comresearchgate.net Performing reactions under solvent-free conditions is another ideal, though not always practical, alternative. organic-chemistry.org |

| Use of Renewable Feedstocks | The starting material, 1-hydroxy-2-propanone, is typically derived from petrochemical sources. | Explore bio-based routes to the starting material. For instance, 1-hydroxy-2-propanone can be produced from the catalytic processing of glycerol, a byproduct of biodiesel production, thereby linking the synthesis to a renewable feedstock. |

Chemical Reactivity and Reaction Mechanisms of 1 Propanol, 2,2 Dimethoxy

Acetal (B89532) Hydrolysis and Reversibility Studies

The 2,2-dimethoxypropyl group of the molecule is an acetal, which can undergo hydrolysis, particularly under acidic conditions. This reaction is reversible, and its equilibrium can be influenced by several factors.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The hydrolysis of the acetal group in 1-Propanol, 2,2-dimethoxy- to yield acetone (B3395972) and methanol (B129727) is catalyzed by acid. The reaction generally proceeds via an A-1 (unimolecular) mechanism, which is common for the hydrolysis of acetals derived from simple alcohols and ketones.

The mechanism involves the following key steps:

Protonation: A hydronium ion (H₃O⁺) rapidly and reversibly protonates one of the methoxy (B1213986) oxygen atoms. This is a crucial activation step, as it converts the methoxy group into a better leaving group (methanol).

Rate-Determining Step: The protonated acetal undergoes unimolecular cleavage of the carbon-oxygen bond, resulting in the departure of a methanol molecule. This slow, rate-determining step forms a resonance-stabilized oxocarbenium ion intermediate. The stability of this tertiary carbocation intermediate is a key reason for the favorability of the A-1 pathway.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation: The protonated hemiacetal is deprotonated by a water molecule or methanol, yielding a hemiacetal intermediate and regenerating the acid catalyst.

Repeat of Sequence: The hemiacetal undergoes a similar sequence of protonation, loss of a second methanol molecule, and nucleophilic attack by water to ultimately form acetone.

Influence of Solvent and Temperature on Equilibrium

Acetal formation is a reversible reaction, and consequently, so is its hydrolysis. numberanalytics.com The position of the equilibrium is governed by Le Chatelier's principle and can be manipulated by changing the reaction conditions.

Influence of Solvent: The presence of a large excess of water will drive the equilibrium toward the hydrolysis products (acetone, methanol, and the parent diol from which the acetal was conceptually derived). Conversely, to favor the acetal, water must be removed from the reaction mixture. numberanalytics.com The choice of solvent can also impact the reaction rate, with polar protic solvents potentially facilitating the protonation steps. numberanalytics.com

Influence of Temperature: An increase in temperature generally increases the rate of hydrolysis. numberanalytics.com However, its effect on the equilibrium position depends on the enthalpy of the reaction. For the hydrolysis of 2,2-dimethoxypropane (B42991), the reaction is endothermic (ΔrH° ≈ +20.4 kJ/mol), meaning that an increase in temperature will shift the equilibrium to favor the products of hydrolysis. nist.gov

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl (-OH) group at the C1 position of 1-Propanol, 2,2-dimethoxy- allows for a range of characteristic alcohol reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether, two common transformations in organic synthesis.

Fischer Esterification: In the presence of an acid catalyst, the hydroxyl group of 1-Propanol, 2,2-dimethoxy- can react with a carboxylic acid to form an ester and water. masterorganicchemistry.com This is an equilibrium process, and to achieve a high yield of the ester, the alcohol is often used in large excess or the water byproduct is removed as it forms. masterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.com

Williamson Ether Synthesis: This classic method can be adapted to synthesize ethers from 1-Propanol, 2,2-dimethoxy-. byjus.comwikipedia.org The reaction proceeds via an Sₙ2 mechanism and involves two main steps:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming a nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide attacks a primary alkyl halide (e.g., ethyl bromide), displacing the halide ion to form the ether. wikipedia.org

Since 1-Propanol, 2,2-dimethoxy- is a primary alcohol, it is an excellent substrate for this reaction, as steric hindrance is minimal at the reaction center. masterorganicchemistry.com Tertiary alkoxides, by contrast, tend to promote elimination reactions. wikipedia.org

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Primary Alcohol (e.g., 1-Propanol, 2,2-dimethoxy-), Primary Alkyl Halide | wikipedia.org |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (B78521) (KOH) | byjus.com |

| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | byjus.com |

| Temperature | 50-100 °C | byjus.com |

| Reaction Time | 1-8 hours | byjus.com |

Oxidation Reactions

The primary alcohol group of 1-Propanol, 2,2-dimethoxy- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The bulky gem-dimethyl group is analogous to the structure of 2,2-dimethyl-1-propanol, whose oxidation patterns are well-documented.

Oxidation to an Aldehyde: Using mild or controlled oxidizing agents, such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2,2-dimethoxypropanal. reddit.com

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), will oxidize the primary alcohol completely to the carboxylic acid, 2,2-dimethoxypropanoic acid. reddit.com

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2,2-Dimethoxypropanal (Aldehyde) | reddit.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 2,2-Dimethoxypropanoic acid (Carboxylic Acid) | reddit.com |

| Potassium Permanganate (KMnO₄) | 2,2-Dimethoxypropanoic acid (Carboxylic Acid) |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. For substitution to occur at the primary carbon, the -OH group must first be converted into a good leaving group.

Two common strategies are:

Protonation under Acidic Conditions: In the presence of a strong acid (e.g., HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is a much better leaving group. A nucleophile (like Br⁻) can then attack the primary carbon via an Sₙ2 mechanism. ucsd.edu For primary alcohols like 2,2-dimethyl-1-propanol, reaction with Lucas reagent (HCl/ZnCl₂) is very slow, but upon heating, a rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation can occur, leading to a positive test. quora.com A similar pathway could be envisioned for 1-Propanol, 2,2-dimethoxy- under forcing conditions.

Conversion to a Sulfonate Ester: A more controlled method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group. libretexts.org The resulting tosylate can then readily undergo an Sₙ2 reaction with a wide variety of nucleophiles. This method avoids the use of strong acids that could inadvertently hydrolyze the acetal functionality.

Transacetalization Reactions

Transacetalization is a fundamental reaction in organic chemistry where an acetal or ketal is transformed into a different acetal or ketal by reacting with an alcohol in the presence of an acid catalyst. cardiff.ac.ukscielo.br In the context of 1-Propanol, 2,2-dimethoxy-, which is itself a dimethyl acetal of 1-hydroxyacetone, it can participate in transacetalization reactions. These reactions are typically driven by the use of a large excess of the new alcohol or by the removal of methanol from the reaction mixture to shift the equilibrium towards the products. cardiff.ac.uk

The general mechanism involves the protonation of one of the methoxy groups by an acid catalyst, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by the new alcohol to form a hemiacetal, which, after deprotonation and subsequent protonation of the second methoxy group, eliminates another molecule of methanol to form the final, more stable cyclic acetal if a diol is used.

A notable application of this type of reaction is the protection of diols. For instance, 1-Propanol, 2,2-dimethoxy- can react with 1,2-diols or 1,3-diols to form cyclic acetals, which are stable under neutral and basic conditions. This strategy is advantageous as it avoids the formation of water, which can sometimes interfere with acid-sensitive functional groups. researchgate.net

Below is a data table summarizing potential transacetalization reactions of 1-Propanol, 2,2-dimethoxy-.

| Reactant | Catalyst (Typical) | Product(s) | Reaction Conditions |

| Ethylene Glycol | p-Toluenesulfonic acid | 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane, Methanol | Heating with removal of methanol |

| Glycerol | Acidic Zeolites (e.g., H-Beta) | 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, 2,2-dimethyl-5-hydroxy-1,3-dioxane, Methanol | Mild conditions (e.g., 25 °C) scielo.br |

| 1,3-Propanediol | Amberlyst-15 | 2-(3-hydroxypropyl)-2-methyl-1,3-dioxane, Methanol | Moderate temperatures |

Studies on Rearrangement Mechanisms under Acidic or Basic Conditions

The structure of 1-Propanol, 2,2-dimethoxy- lends itself to interesting rearrangement studies, particularly under acidic conditions where carbocation intermediates are readily formed. libretexts.orgmsu.edu

Under Acidic Conditions:

Under acidic conditions, the acetal functionality of 1-Propanol, 2,2-dimethoxy- can first hydrolyze to reveal 1-hydroxyacetone and two equivalents of methanol. The 1-hydroxyacetone can then undergo an acid-catalyzed rearrangement. A plausible pathway involves the protonation of the primary hydroxyl group, followed by its departure as a water molecule to form a primary carbocation. However, a more likely scenario is the protonation of the carbonyl oxygen, followed by a 1,2-hydride shift or a 1,2-methyl shift.

A more direct rearrangement of 1-Propanol, 2,2-dimethoxy- without complete hydrolysis could also occur. Protonation of the primary hydroxyl group and its elimination as water would generate a primary carbocation. This could then undergo a 1,2-methide shift from the adjacent quaternary carbon, leading to a more stable tertiary carbocation stabilized by the adjacent oxygen atoms. This intermediate could then be trapped by a nucleophile or eliminate a proton to form an enol ether.

A well-documented analogous reaction is the Pinacol rearrangement of 1,2-diols. libretexts.org While 1-Propanol, 2,2-dimethoxy- is not a traditional 1,2-diol, its hydrolysis product is an α-hydroxy ketone, which can exhibit similar reactivity.

| Condition | Proposed Intermediate(s) | Major Rearrangement Product(s) |

| Strong Aqueous Acid | Oxocarbenium ion, Tertiary carbocation | 2-Hydroxy-2-methylpropanal (after 1,2-hydride shift from hydrolyzed intermediate), Methyl propionate (B1217596) (via a more complex rearrangement) |

| Anhydrous Acid | Protonated ether, Tertiary carbocation | Methoxyallene, 2-Methoxyprop-2-en-1-ol |

Under Basic Conditions:

Rearrangements under basic conditions are generally less common for this type of structure and typically require specific functional group arrangements that are not present in 1-Propanol, 2,2-dimethoxy-. Base-catalyzed rearrangements often involve the formation of an enolate followed by migration. For 1-Propanol, 2,2-dimethoxy-, deprotonation of the primary alcohol would be the most likely initial step, but subsequent rearrangement pathways are not as favorable as those under acidic conditions. A retro-aldol type reaction of the hydrolyzed intermediate (1-hydroxyacetone) could potentially occur under strong basic conditions, leading to formaldehyde (B43269) and acetaldehyde (B116499) enolate.

Radical Reactions and Pathways

The study of radical reactions provides insight into the behavior of molecules under conditions such as radiolysis, photolysis, or in the presence of radical initiators. For alcohols, the most common radical reaction is the abstraction of a hydrogen atom by a reactive radical species, such as the hydroxyl radical (•OH). researchgate.netscielo.br

In the case of 1-Propanol, 2,2-dimethoxy-, there are several C-H bonds that could be susceptible to hydrogen abstraction. The position of abstraction is influenced by the bond dissociation energy, with abstraction from a carbon bearing an oxygen atom being generally favored due to the stabilizing effect of the oxygen on the resulting radical.

The likely radical formation pathways for 1-Propanol, 2,2-dimethoxy- are:

Abstraction of the hydrogen from the C1 carbon: This would lead to the formation of a primary radical stabilized by the adjacent hydroxyl group.

Abstraction of a hydrogen from one of the methoxy groups: This would result in a methyl radical and a methoxycarbonyl compound, though this is generally less favorable.

Abstraction of a hydrogen from the methyl group at C2: This would form a primary alkyl radical.

Once formed, these radicals can undergo various reactions, including:

Reaction with oxygen: In the presence of oxygen, the carbon-centered radicals will rapidly form peroxyl radicals (ROO•). These can then participate in further reactions, leading to the formation of hydroperoxides, aldehydes, and ketones. scielo.br

Fragmentation: The radical species could undergo C-C bond cleavage. For instance, the radical formed at C1 could potentially eliminate a methoxy radical.

Dimerization: Two radicals can combine to form a dimer.

| Radical Initiator | Initial Radical Species | Subsequent Products |

| •OH (from H₂O₂/UV) | •CH(OH)C(OCH₃)₂CH₃ (major), CH₂(OH)C(OCH₃)₂CH₂• (minor) | 2,2-dimethoxypropanal, Formaldehyde, Acetone (from further reactions) researchgate.net |

| t-BuO• (from di-tert-butyl peroxide) | •CH(OH)C(OCH₃)₂CH₃ | Dimerization products, 2,2-dimethoxypropanal |

Derivatization and Functionalization of 1 Propanol, 2,2 Dimethoxy

Synthesis of Novel Acetal (B89532) Derivatives (e.g., acetonides if diols are formed after hydrolysis)

While 1-Propanol, 2,2-dimethoxy- already possesses an acetal group, it can be a precursor for the synthesis of other novel acetal derivatives. This process typically involves a two-step sequence: the hydrolysis of the existing dimethyl acetal to reveal a diol, followed by the formation of a new acetal, such as an acetonide, with a different ketone or aldehyde.

The initial step is the acid-catalyzed hydrolysis of the 2,2-dimethoxy group. In the presence of an acid and water, the acetal linkage is broken to form 1,2-propanediol, along with methanol (B129727) and acetone (B3395972) as byproducts. This reaction is essentially the reverse of acetal formation.

Following the formation of the diol, a new acetal can be synthesized. For instance, the reaction of the resulting 1,2-propanediol with a ketone, such as acetone, in the presence of an acid catalyst, leads to the formation of a cyclic acetal known as an acetonide. Reagents like 2,2-dimethoxypropane (B42991) can also be used for this purpose, serving as both the acetone source and a dehydrating agent to drive the reaction to completion. atamanchemicals.comwikipedia.org This transformation is particularly useful for protecting the 1,2-diol functionality during subsequent synthetic steps.

Table 1: Synthesis of Acetonide Derivative from 1-Propanol, 2,2-dimethoxy-

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Hydrolysis | 1-Propanol, 2,2-dimethoxy-, Water | Catalytic acid (e.g., HCl, H₂SO₄) | 1,2-Propanediol |

Preparation of Esters and Ethers as Advanced Chemical Intermediates

The primary hydroxyl group of 1-Propanol, 2,2-dimethoxy- is a prime site for the preparation of esters and ethers, which are valuable intermediates in organic synthesis.

Ester Synthesis: Esters are commonly synthesized through the Fischer esterification process, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org This is a reversible reaction, and to achieve high yields, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. libretexts.org Alternatively, more reactive derivatives of carboxylic acids, like acyl chlorides or acid anhydrides, can be used to react with the alcohol, often under milder conditions and in the presence of a base to neutralize the acidic byproduct. libretexts.org

Table 2: Representative Esterification Reactions of 1-Propanol, 2,2-dimethoxy-

| Ester Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions |

|---|---|---|

| (2,2-dimethoxypropyl) acetate | Acetic anhydride | Pyridine, room temperature |

| (2,2-dimethoxypropyl) benzoate | Benzoyl chloride | Triethylamine, DCM |

Ether Synthesis: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. wikipedia.orgbyjus.comlumenlearning.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. masterorganicchemistry.com This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Table 3: Williamson Ether Synthesis with 1-Propanol, 2,2-dimethoxy-

| Ether Derivative | Base | Alkyl Halide | Solvent |

|---|---|---|---|

| 1,1,2-trimethoxypropane | Sodium Hydride (NaH) | Methyl iodide (CH₃I) | THF |

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule with multiple reactive sites. In the case of 1-Propanol, 2,2-dimethoxy-, the two main functional groups are the primary hydroxyl group and the dimethyl acetal.

Under neutral or basic conditions, the hydroxyl group is significantly more nucleophilic and reactive towards electrophiles than the acetal group. Therefore, reactions such as esterification (with acyl chlorides/anhydrides) and etherification (Williamson synthesis) will occur with high regioselectivity at the hydroxyl group, leaving the acetal intact. rsc.orgwikipedia.org

Conversely, under acidic conditions, the acetal group becomes susceptible to hydrolysis, as described in section 4.1. The hydroxyl group can also be protonated under strongly acidic conditions, but the hydrolysis of the acetal is often the more facile reaction. The choice of reaction conditions is therefore critical in directing the derivatization to the desired functional group.

Stereoselectivity becomes a consideration when a new chiral center is created during a reaction. The parent molecule, 1-Propanol, 2,2-dimethoxy-, is prochiral. Reactions at the carbon bearing the hydroxyl group or at the acetal carbon could potentially create stereocenters. For instance, the reduction of a ketone derivative formed from the oxidation of the primary alcohol would lead to a chiral secondary alcohol. The stereochemical outcome of such reactions would depend on the reagents and catalysts used.

Development of Chiral Derivatives

The development of chiral derivatives from the prochiral 1-Propanol, 2,2-dimethoxy- is a significant area of interest, as enantiomerically pure compounds are crucial in pharmaceuticals and materials science. nih.gov

One approach is the asymmetric synthesis, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. mdpi.comencyclopedia.pub For example, the oxidation of the primary alcohol to an aldehyde, followed by the addition of a Grignard reagent in the presence of a chiral ligand, could produce a chiral secondary alcohol with high enantiomeric excess. Biocatalytic methods, using enzymes like ketoreductases, are also highly effective for the stereoselective reduction of prochiral ketones to chiral alcohols. nih.govacs.org

Another strategy is the kinetic resolution of a racemic mixture of a derivative. mdpi.com For instance, if the hydroxyl group is esterified with a racemic chiral carboxylic acid, two diastereomeric esters are formed. These diastereomers have different physical properties and can often be separated by techniques such as chromatography. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure chiral derivatives. Chiral alcohols themselves can also be used as resolving agents. sigmaaldrich.cn

Table 4: Strategies for the Synthesis of Chiral Derivatives

| Strategy | Description | Example |

|---|---|---|

| Asymmetric Synthesis | Use of a chiral catalyst or reagent to introduce a stereocenter with a preferred configuration. | Asymmetric reduction of a ketone derivative of 1-Propanol, 2,2-dimethoxy- using a chiral borane (B79455) reagent. |

| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations. | Ketoreductase-catalyzed reduction of a ketone derivative to a specific enantiomer of a secondary alcohol. nih.gov |

Advanced Spectroscopic and Analytical Methodologies in Research on 1 Propanol, 2,2 Dimethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Propanol, 2,2-dimethoxy-, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei.

1D and 2D NMR Techniques for Structural Elucidation and Confirmation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 1-Propanol, 2,2-dimethoxy- and confirming its covalent structure.

The ¹H-NMR spectrum is used for the initial assessment of the proton environments. For 1-Propanol, 2,2-dimethoxy-, with the structure CH₃C(OCH₃)₂CH₂OH, four distinct proton signals are expected. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C-NMR spectrum reveals the number of unique carbon environments within the molecule. In 1-Propanol, 2,2-dimethoxy-, four distinct carbon signals would be anticipated, corresponding to the methyl, dimethoxy-substituted quaternary carbon, methylene (B1212753), and methoxy (B1213986) carbons.

While specific experimental data for 1-Propanol, 2,2-dimethoxy- is not widely published, a hypothetical ¹H and ¹³C NMR data set can be predicted based on known chemical shift values for similar structural motifs.

Hypothetical ¹H-NMR Data for 1-Propanol, 2,2-dimethoxy- (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~3.45 | Singlet | 2H | -CH ₂OH |

| b | ~3.20 | Singlet | 6H | -C(OCH ₃)₂ |

| c | ~2.50 | Singlet (exchangeable) | 1H | -CH₂OH |

Hypothetical ¹³C-NMR Data for 1-Propanol, 2,2-dimethoxy- (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~101.0 | C (OCH₃)₂ |

| ~68.0 | -C H₂OH |

| ~49.0 | -C(O CH₃)₂ |

2D NMR techniques, such as Correlation Spectroscopy (COSY), provide further confirmation by showing correlations between coupled nuclei.

Conformational Analysis via NMR (e.g., NOESY, COSY, DEPT applications)

NMR spectroscopy is also a powerful tool for analyzing the three-dimensional structure and conformational preferences of molecules.

COSY (Correlation Spectroscopy) : This 2D technique identifies protons that are coupled to each other through chemical bonds. In 1-Propanol, 2,2-dimethoxy-, a COSY experiment would be expected to show no cross-peaks between the different singlet signals of the carbon-bound protons, confirming their isolated nature within the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of flexible molecules. For 1-Propanol, 2,2-dimethoxy-, a NOESY spectrum could show spatial proximity between the protons of the methyl group (-CH₃) and the methoxy groups (-OCH₃), providing insight into the rotational conformation around the C-C single bonds.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a 1D technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for the CH₃ carbons, and a negative signal for the CH₂ carbon, while the quaternary carbon would be absent. This provides an unambiguous assignment of the carbon signals observed in the standard ¹³C-NMR spectrum.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy, which allows for the determination of its elemental formula. The molecular formula of 1-Propanol, 2,2-dimethoxy- is C₅H₁₂O₃. The calculated exact mass of the neutral molecule is 120.07864 atomic mass units (amu). In HRMS, the compound is typically ionized, for example by protonation to form [M+H]⁺ or by forming an adduct with sodium [M+Na]⁺. The experimentally measured m/z value for these ions can be compared to the calculated value to confirm the molecular formula with a high degree of confidence.

Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₅H₁₂O₃ | 120.07864 |

| [M+H]⁺ | C₅H₁₃O₃⁺ | 121.08647 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For 1-Propanol, 2,2-dimethoxy-, the protonated molecule [M+H]⁺ (m/z 121.1) would be selected and subjected to collision-induced dissociation (CID). The analysis of the resulting fragments helps to piece together the molecular structure.

A plausible fragmentation pathway would involve the loss of stable neutral molecules such as methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O).

Hypothetical MS/MS Fragmentation of [C₅H₁₃O₃]⁺ (m/z 121.1)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |

|---|---|---|---|

| 121.1 | CH₃OH (Methanol) | 89.1 | C₄H₉O₂⁺ |

| 121.1 | CH₂O (Formaldehyde) | 91.1 | C₄H₁₁O₂⁺ |

Chromatographic Separations for Isomer Differentiation and Purity Assessment in Research Contexts (e.g., GC-MS, LC-MS)

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, it becomes a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 1-Propanol, 2,2-dimethoxy-. In a GC system, the compound is vaporized and travels through a column where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer for detection and identification. GC-MS is particularly effective for differentiating 1-Propanol, 2,2-dimethoxy- from its structural isomers, such as 1,2-dimethoxy-2-propanol or 2,3-dimethoxy-1-propanol, as these isomers would likely exhibit different retention times on the GC column. It is also a primary method for assessing the purity of a synthesized sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile compounds or those that are thermally unstable, LC-MS is the preferred method. In LC-MS, the sample is dissolved in a solvent and pumped through a column under high pressure. Separation occurs based on the compound's interaction with the column packing material. The eluent from the column is then introduced into the mass spectrometer. LC-MS can be used to analyze reaction mixtures during the synthesis of 1-Propanol, 2,2-dimethoxy- to monitor progress and identify byproducts, thereby aiding in purity assessment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are fundamental for identifying the functional groups within a molecule. ksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. ksu.edu.sa For 1-Propanol, 2,2-dimethoxy-, the combination of these techniques would provide a comprehensive vibrational profile, allowing for the unambiguous identification of its key structural features.

The primary alcohol group (-CH₂OH) would exhibit several characteristic vibrations. A prominent and typically broad absorption band in the IR spectrum is expected in the range of 3500-3200 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. orgchemboulder.com The C-O stretching vibration of a primary alcohol gives rise to a strong band in the IR spectrum, generally appearing between 1075 and 1000 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

The geminal dimethoxy group (-C(OCH₃)₂) also has characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-O-C linkage are expected to produce strong bands in the IR spectrum, typically in the fingerprint region between 1200 and 1000 cm⁻¹. Specifically, the asymmetric stretching mode of the OCO group in a related simple geminal diol, methanediol, has been identified around 1058 cm⁻¹, with the symmetric stretch at 1027 cm⁻¹. rsc.org

Raman spectroscopy would be particularly useful for identifying the non-polar bonds within the molecule. The C-C skeletal vibrations and the symmetric C-H stretching modes of the methyl and methylene groups would be expected to show strong signals in the Raman spectrum.

Expected Infrared (IR) Absorption Bands for 1-Propanol, 2,2-dimethoxy-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Primary Alcohol | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong |

| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong |

| C-O-C Asymmetric Stretch | Geminal Diether | ~1150 - 1050 | Strong |

| O-H Bend | Primary Alcohol | 1350 ± 50 | Moderate, Broad |

Expected Raman Shifts for 1-Propanol, 2,2-dimethoxy-

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong |

| C-C Stretch | Alkyl Skeleton | 1200 - 800 | Moderate to Strong |

| C-O-C Symmetric Stretch | Geminal Diether | ~1050 - 1000 | Moderate |

| O-H Stretch | Primary Alcohol | 3500 - 3200 | Weak, Broad |

X-ray Crystallography of Solid Derivatives for Absolute Stereochemistry (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a liquid compound like 1-Propanol, 2,2-dimethoxy-, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, the analysis is often performed on a solid derivative of the molecule.

Currently, there are no published X-ray crystallographic studies for 1-Propanol, 2,2-dimethoxy- or its derivatives. However, it is a well-established practice to convert liquid alcohols into crystalline derivatives to facilitate structural analysis. msu.edu Common derivatization strategies for alcohols include the formation of esters with aromatic carboxylic acids (e.g., p-bromobenzoate) or the formation of urethanes. msu.edu These derivatives often have a higher propensity to form high-quality crystals and the inclusion of a heavy atom, such as bromine, can aid in the determination of the absolute stereochemistry of chiral centers, should any be present in a more complex analogue of this molecule.

Should a crystalline derivative of 1-Propanol, 2,2-dimethoxy- be synthesized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Theoretical and Computational Studies of 1 Propanol, 2,2 Dimethoxy

Quantum Chemical Calculations of Electronic Structure and Energetics

No published research was identified that specifically details the quantum chemical calculations of the electronic structure and energetics of 1-Propanol, 2,2-dimethoxy-.

Conformational Analysis using Ab Initio and Density Functional Theory (DFT) Methods

There are no available studies that have performed conformational analysis on 1-Propanol, 2,2-dimethoxy- using Ab Initio or Density Functional Theory (DFT) methods.

Prediction of Spectroscopic Properties

Specific predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) for 1-Propanol, 2,2-dimethoxy- based on theoretical calculations were not found in the existing literature.

Molecular Dynamics Simulations for Solvent Interactions and Solvation Effects

No records of molecular dynamics simulations investigating the solvent interactions and solvation effects of 1-Propanol, 2,2-dimethoxy- were discovered.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states involving 1-Propanol, 2,2-dimethoxy-.

Structure-Reactivity Relationship Studies

No quantitative structure-activity relationship (QSAR) or other structure-reactivity relationship studies for 1-Propanol, 2,2-dimethoxy- were found.

Applications of 1 Propanol, 2,2 Dimethoxy in Advanced Organic Synthesis Research

Role as a Synthetic Building Block for Complex Molecules

In the construction of complex organic molecules, 1-Propanol, 2,2-dimethoxy- offers a masked version of the highly reactive α-hydroxyketone functional group found in hydroxyacetone (B41140). Hydroxyacetone itself is a valuable three-carbon building block used in various organic reactions, including the synthesis of imidazoles, polyols, and dyes. chemicalbook.com The primary challenge with hydroxyacetone is its propensity for self-condensation and polymerization, particularly under basic conditions. wikipedia.org

By converting hydroxyacetone to its dimethyl acetal (B89532), 1-Propanol, 2,2-dimethoxy-, chemists can circumvent these side reactions. The acetal group is stable under neutral and basic conditions, allowing for reactions to be performed on the primary hydroxyl group or other parts of a larger molecule without interference from the ketone. Subsequently, the ketone can be unmasked under acidic conditions when needed. This strategy makes it a valuable synthon for introducing a CH₃-C(O)-CH₂- unit into a complex target molecule in a controlled manner.

Table 1: Synthetic Utility of 1-Propanol, 2,2-dimethoxy- vs. Hydroxyacetone

| Feature | Hydroxyacetone | 1-Propanol, 2,2-dimethoxy- |

|---|---|---|

| Structure | CH₃C(O)CH₂OH | CH₃C(OCH₃)₂CH₂OH |

| Key Functional Groups | Ketone, Primary Alcohol | Acetal, Primary Alcohol |

| Reactivity | High; prone to self-condensation wikipedia.org | Stable under basic/neutral conditions |

| Primary Use | Direct precursor in synthesis chemicalbook.com | Masked building block for multi-step synthesis |

| Deprotection | N/A | Acid-catalyzed hydrolysis to reveal ketone |

Use as a Versatile Protecting Group Precursor for Carbonyls or Diols upon Hydrolysis

The terminology "protecting group precursor" applies to 1-Propanol, 2,2-dimethoxy- in a nuanced way. Unlike reagents such as 2,2-dimethoxypropane (B42991), which are used to protect diols by forming acetonides, 1-Propanol, 2,2-dimethoxy- is itself a molecule containing a protecting group. wikipedia.orgatamanchemicals.com The 2,2-dimethoxypropyl group functions as an acetal protecting group for the carbonyl function of the parent molecule, hydroxyacetone.

The versatility of this compound stems from the stability of the acetal group to a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. The protection strategy allows for selective reactions at other functional groups. atamanchemicals.com Upon treatment with aqueous acid, the acetal is readily hydrolyzed, regenerating the original ketone (hydroxyacetone) and two equivalents of methanol (B129727). This predictable reactivity makes it a reliable tool in synthetic sequences where the temporary masking of a ketone is required.

Intermediates in the Synthesis of Specialty Chemicals

As a stabilized form of hydroxyacetone, 1-Propanol, 2,2-dimethoxy- serves as a key intermediate in the synthesis of various specialty chemicals. Hydroxyacetone is a known precursor for products such as polyols, acrolein, dyes, and agents for skin tanning. chemicalbook.com In multi-step syntheses of more complex derivatives, protecting the ketone as a dimethyl acetal is a crucial step.

For example, in the pharmaceutical industry, the hydroxyacetone moiety is part of more complex structures with biological activity. chemicalbook.com During the synthesis of such molecules, 1-Propanol, 2,2-dimethoxy- can be used to introduce the required carbon skeleton. Its primary alcohol can be modified through esterification, etherification, or oxidation, all while the ketone remains protected. This ensures that the desired transformations occur at the intended location without unintended reactions at the carbonyl group.

Table 2: Potential Applications as a Synthetic Intermediate

| Target Specialty Chemical Class | Role of 1-Propanol, 2,2-dimethoxy- |

|---|---|

| Polyols | Provides a protected keto-alcohol backbone for further hydroxylation or chain extension. |

| Pharmaceuticals | Serves as a stable intermediate for building complex, biologically active molecules containing a masked α-hydroxyketone motif. chemicalbook.com |

| Dyes | Acts as a precursor where the primary alcohol is modified before the final chromophore is generated by deprotection of the ketone. chemicalbook.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.